N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine
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Overview
Description
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of ethanol.
Coupling with Pyridine Derivative: The thiazole intermediate is then coupled with a pyridine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
Uniqueness
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is unique due to the presence of both a fluorinated phenyl group and a pyridine ring, which can impart distinct electronic and steric properties. These features make it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-10-5-6-18-15(7-10)20-16-19-14(9-21-16)12-3-4-13(17)11(2)8-12/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUYNMBDHBAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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